molecular formula C20H35NO3 B1235069 linoleoyl glycine

linoleoyl glycine

Cat. No.: B1235069
M. Wt: 337.5 g/mol
InChI Key: YCRHZEHWEYAHCO-AVQMFFATSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleoyl glycine can be synthesized through the reaction of linoleic acid with glycine. The process involves the formation of an amide bond between the carboxyl group of linoleic acid and the amino group of glycine. This reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality .

Chemical Reactions Analysis

Types of Reactions: Linoleoyl glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Linoleoyl glycine has several scientific research applications:

Mechanism of Action

Linoleoyl glycine exerts its effects by activating specific ion channels, such as the KCNQ1/KCNE1 channels. It binds to these channels and modulates their activity, leading to changes in cellular ion flux. This modulation can influence various physiological processes, including pain perception and cellular signaling .

Comparison with Similar Compounds

Uniqueness: Linoleoyl glycine is unique due to its specific activation of KCNQ1/KCNE1 channels and its potential analgesic properties. Its structure allows it to interact with different molecular targets compared to its homologues, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C20H35NO3

Molecular Weight

337.5 g/mol

IUPAC Name

2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6+,10-9+

InChI Key

YCRHZEHWEYAHCO-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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